molecular formula C10H11BN2O3 B2756154 [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid CAS No. 2377609-48-6

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Cat. No.: B2756154
CAS No.: 2377609-48-6
M. Wt: 218.02
InChI Key: HVNURJYWWWLPAD-UHFFFAOYSA-N
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Description

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position and a phenyl ring at the 3-position.

Scientific Research Applications

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The pharmacological activities of 1,3,4-oxadiazole derivatives are related to the suppression of prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase, popularly known as cyclooxygenase and 5-lipoxygenase .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazole derivatives can also vary. For instance, some derivatives have been classified as Acute Tox. 3 Oral .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The ethyl group can be introduced via alkylation reactions. The boronic acid group is usually introduced through a borylation reaction using boronic acid or boronate esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is unique due to the combination of the boronic acid group and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-2-9-12-13-10(16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNURJYWWWLPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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